molecular formula C16H13BrF3NOS B4646518 2-[(2-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide

2-[(2-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B4646518
M. Wt: 404.2 g/mol
InChI Key: CYQWYKYSRHZNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BTA-1, and it is a member of the thioacetamide family of compounds. BTA-1 has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

BTA-1 has been found to have potential applications in various scientific research fields. One of the most significant applications of BTA-1 is in the field of cancer research. Studies have shown that BTA-1 has anti-cancer properties and can inhibit the growth of cancer cells. BTA-1 has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BTA-1 has been studied for its potential applications in the treatment of inflammation and autoimmune diseases.

Mechanism of Action

The mechanism of action of BTA-1 is not fully understood, but studies have shown that it inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, BTA-1 can alter gene expression and affect various cellular processes.
Biochemical and Physiological Effects:
BTA-1 has been found to have various biochemical and physiological effects. Studies have shown that BTA-1 can induce apoptosis (programmed cell death) in cancer cells. BTA-1 has also been found to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines. Additionally, BTA-1 has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTA-1 in lab experiments is its ability to inhibit HDACs, which can alter gene expression and affect various cellular processes. Additionally, BTA-1 has been found to have low toxicity and can be used in various cell types. However, one of the limitations of using BTA-1 is its low solubility, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for research on BTA-1. One of the most significant areas of research is in the development of BTA-1 analogs with improved solubility and potency. Additionally, more studies are needed to understand the mechanism of action of BTA-1 and its potential applications in various fields such as cancer research and neurodegenerative diseases. Furthermore, studies are needed to investigate the potential side effects of BTA-1 and its safety profile in humans.
Conclusion:
In conclusion, BTA-1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-1 has been synthesized using various methods, and its mechanism of action has been studied extensively. BTA-1 has been found to have potential applications in the treatment of cancer, neurodegenerative diseases, and inflammation. Additionally, BTA-1 has been found to have low toxicity and can be used in various cell types. However, more studies are needed to understand the mechanism of action of BTA-1 and its potential side effects.

properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3NOS/c17-14-4-2-1-3-11(14)9-23-10-15(22)21-13-7-5-12(6-8-13)16(18,19)20/h1-8H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQWYKYSRHZNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NC2=CC=C(C=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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